molecular formula C51H71ClN4O11 B606856 Cy5-PEG6-NHS ester

Cy5-PEG6-NHS ester

Cat. No. B606856
M. Wt: 951.6
InChI Key: LRPAXAJJSGVXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy5-PEG6-NHS ester is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a NHS ester group, which is an amine reactive group. Hydophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cyanine-labeled biomolecules for subsequent use such as in vivo research, and drug design related experiments.

Scientific Research Applications

Hydrogel Formation and Biological Contexts

Cy5-PEG6-NHS ester plays a crucial role in hydrogel formation, particularly in the context of biological applications. Oxo-ester mediated native chemical ligation (OMNCL) utilizing NHS activated oxo-esters and N-cysteine endgroups creates hydrogels rapidly at physiological pH. This process is suitable for in-vitro cell encapsulation and in-vivo implantation. The unique swelling and contracting behavior of these hydrogels, along with their high adhesion to hydrated tissue, make them promising for applications in wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).

Protein Labeling and Electrophoresis Analysis

Cy5-PEG6-NHS ester is also instrumental in protein labeling for electrophoresis analysis. A method using Cy5 NHS ester pre-labels proteins across a broad concentration range for one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This approach facilitates sub-nanogram detection sensitivity and maintains low dye-to-protein ratios, beneficial for accurate protein analysis (Bjerneld et al., 2015).

Enhanced Cell Interactions in Bioactive Hydrogels

In PEG-based hydrogel systems, Cy5-PEG6-NHS ester is used to functionalize bioactive factors with photo-cross-linkable groups. This functionality enhances cell adhesion and spreading in bioactive hydrogels. The study found that reducing the density of PEG linkers on protein backbones during functionalization significantly improved cell-material interactions, highlighting the ester's role in tailoring bioactivity (Browning et al., 2013).

Bone Tissue Imaging

A self-assembled calcium-binding nanoprobe emitting near-infrared fluorescence (NIRF) signal was developed using Cy5.5-labeled dibenzocyclooctyne and azide-polyethylene glycol-NHS ester. This probe shows high affinity for calcium phosphates-containing bone minerals and can visualize intracellular calcium ion levels and normal bone tissues, demonstrating potential for calcium imaging in vitro and in vivo (Lim et al., 2020).

Protein Labeling and Ubiquitin Ligase Mechanisms

Cy5-PEG6-NHS ester is used for site-specific protein labeling, crucial for studying mechanisms like ubiquitin E3 ligase. This specific labeling helps clarify the interaction between ubiquitin E3 ligase WWP2 and its substrates, enhancing our understanding of biochemical pathways (Dempsey et al., 2018).

properties

Product Name

Cy5-PEG6-NHS ester

Molecular Formula

C51H71ClN4O11

Molecular Weight

951.6

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride

InChI

InChI=1S/C51H70N4O11.ClH/c1-50(2)40-16-11-13-18-42(40)53(5)44(50)20-8-6-9-21-45-51(3,4)41-17-12-14-19-43(41)54(45)27-15-7-10-22-46(56)52-26-29-61-31-33-63-35-37-65-39-38-64-36-34-62-32-30-60-28-25-49(59)66-55-47(57)23-24-48(55)58;/h6,8-9,11-14,16-21H,7,10,15,22-39H2,1-5H3;1H

InChI Key

LRPAXAJJSGVXEK-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cy5-PEG6-NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cy5-PEG6-NHS ester
Reactant of Route 2
Reactant of Route 2
Cy5-PEG6-NHS ester
Reactant of Route 3
Reactant of Route 3
Cy5-PEG6-NHS ester
Reactant of Route 4
Reactant of Route 4
Cy5-PEG6-NHS ester
Reactant of Route 5
Reactant of Route 5
Cy5-PEG6-NHS ester
Reactant of Route 6
Reactant of Route 6
Cy5-PEG6-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.